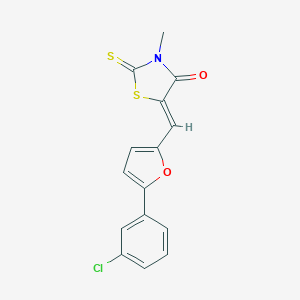![molecular formula C23H22N2O3 B240358 N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide, also known as PAC-1, is a small molecule that has been studied extensively due to its potential as a cancer therapeutic agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells without harming healthy cells. This makes it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The exact mechanism of action of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is not yet fully understood, but it is believed to work by targeting a protein called procaspase-3. Procaspase-3 is an inactive form of an enzyme that is involved in the process of apoptosis. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is thought to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is well-tolerated in animal models and has a low toxicity profile. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been shown to induce apoptosis in cancer cells without harming healthy cells, which is a major advantage over traditional chemotherapy drugs that can cause damage to healthy tissues. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in lab experiments is its ability to induce apoptosis in cancer cells without harming healthy cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide. One area of focus is the development of new formulations of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide that are more soluble in water, which could make it easier to work with in lab experiments. Another area of research is the investigation of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in combination with other cancer treatments, with the goal of increasing its efficacy and reducing the risk of drug resistance. Additionally, researchers are exploring the potential of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide involves several steps, including the reaction of 4-bromoaniline with phenoxyacetic acid to form 4-(phenoxyacetyl)aniline. This compound is then reacted with 3-phenylpropanoyl chloride to produce N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has been the subject of numerous scientific studies, with researchers investigating its potential as a cancer therapeutic agent. Studies have shown that N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide is effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.
Eigenschaften
Produktname |
N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O3/c26-22(16-11-18-7-3-1-4-8-18)24-19-12-14-20(15-13-19)25-23(27)17-28-21-9-5-2-6-10-21/h1-10,12-15H,11,16-17H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
VHVVWYXVWUGLDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)


